![molecular formula C14H13NO B5671548 2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)

2,4,8-trimethylfuro[3,2-c]quinoline

Vue d'ensemble

Description

Synthesis Analysis

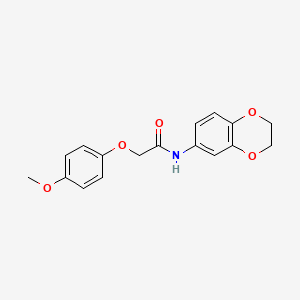

The synthesis of related quinoline derivatives involves novel and eco-compatible methods. One approach includes a pseudo-four-component reaction using trimethyl glycine betaine-based sustainable catalysts, achieving high yields and excellent diastereoselectivity (Patel & Patel, 2019). Another method involves direct oxidative C-H cyanation of quinoline derivatives using trimethylsilyl cyanide, with catalysis by vanadium-containing heteropoly acids (Yamaguchi et al., 2015).

Molecular Structure Analysis

Spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are employed to characterize the molecular structure of quinoline derivatives. Density Functional Theory (DFT) calculations aid in understanding the molecular geometry, hyperconjugative interactions, and reactivity descriptors, highlighting the complex's nonlinear optical behavior and identifying reactive sites for nucleophilic attack (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Quinoline derivatives exhibit various chemical reactions, including cyclization-alkoxycarbonylation for synthesizing benzoxazines, quinazolin-ones, and quinoline-ones. The reaction conditions and mechanisms have been optimized for efficiency and selectivity (Costa et al., 2004). The reactivity of bifunctional ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, demonstrates the coordination complexity and the influence of ambiphilic sites on hydrolysis and metal complex formation (Son, Pudenz, & Hoefelmeyer, 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various conditions. For instance, the diastereoisomer of a furo[3,2-c]quinoline imine Diels-Alder adduct reveals insights into molecular conformations and intermolecular interactions (Ravikumar et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the application of quinoline derivatives. The study of 2,3,3-trimethyl-3H-pyrrolo[3,2-c]quinolines and their conversion into polymethine dyes illustrates the potential for developing new materials with specific optical properties (Mikhailenko et al., 1982).

Applications De Recherche Scientifique

Leishmania APRT Enzyme Inhibition The compound 4,7,8-trimethoxyfuro[2,3-b]quinoline, related to 2,4,8-trimethylfuro[3,2-c]quinoline, exhibits inhibitory activity against the enzyme adenine phosphoribosyltransferase (APRT) from Leishmania, a tropical parasite. This could have implications for treating diseases caused by this parasite (Napolitano et al., 2003).

Polymethine Dyes Synthesis Derivatives of pyrrolo[3,2-c]quinoline, similar to 2,4,8-trimethylfuro[3,2-c]quinoline, are used to form quaternary salts that lead to the creation of polymethine dyes. These dyes have unique absorption spectra in solutions with various acidities, indicating potential applications in materials science and chemistry (Mikhailenko et al., 1982).

Transition-Metal-Catalyzed C–H Functionalization The broader family of quinolines, including compounds like 2,4,8-trimethylfuro[3,2-c]quinoline, undergoes C–H functionalization catalyzed by transition metals. This process is significant for synthesizing various substituted quinolines, useful in pharmaceutical and material science research (Iwai & Sawamura, 2015).

Synthesis from Biomass Indolo[3,2-c]quinolines, a class similar to 2,4,8-trimethylfuro[3,2-c]quinoline, can be synthesized from furfural, a product derived from biomass including agricultural and forestry wastes. This synthesis method is used for producing antimalarial alkaloids and their derivatives, indicating its potential in medicinal chemistry (Uchuskin et al., 2012).

Photovoltaic Properties in Organic-Inorganic Diodes Derivatives of pyrano[3,2-c]quinoline, closely related to 2,4,8-trimethylfuro[3,2-c]quinoline, have shown photovoltaic properties when used in organic-inorganic heterojunction diodes. These compounds demonstrate potential in solar energy conversion and photodiode technology (Zeyada et al., 2016).

Corrosion Inhibition Quinoline and its derivatives are widely recognized for their anti-corrosive properties. These compounds, including those similar to 2,4,8-trimethylfuro[3,2-c]quinoline, effectively form stable chelating complexes with metal surfaces, suggesting applications in corrosion inhibition and material protection (Verma et al., 2020).

Antioxidant Activity Compounds like 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline, related to 2,4,8-trimethylfuro[3,2-c]quinoline, demonstrate significant antioxidant activity. This opens up potential applications in chemistry and pharmacology, particularly in the development of new antioxidants (Kuzmin et al., 2008).

DSC and Physico-Chemical Properties Study The study of physico-chemical properties, including differential scanning calorimetry (DSC) and Fourier transform infrared spectrometer (FTIR) analysis, of pyridoquinoline derivatives (related to 2,4,8-trimethylfuro[3,2-c]quinoline) can provide insights into the stability and compatibility of these compounds in pharmaceutical and chemical applications (Abbas et al., 2008).

Propriétés

IUPAC Name |

2,4,8-trimethylfuro[3,2-c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-8-4-5-13-12(6-8)14-11(10(3)15-13)7-9(2)16-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJIWMACJMSMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C(N=C2C=C1)C)C=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671482.png)

![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5671500.png)

![2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5671502.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5671510.png)

![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5671516.png)

![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5671523.png)

![2-ethyl-8-[4-(3-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5671534.png)

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)

![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5671574.png)